Physicochemical Differentiation: Lipophilicity and Polar Surface Area vs. Closest Structural Analogs
Among the closest commercially available analogs that retain the invariant furan-2-yl-pyridin-4-yl core, N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide exhibits a computed XLogP3-AA of 1.3 and a topological polar surface area (TPSA) of 60.1 Ų [1] [2]. By comparison, N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(pyridin-3-yl)acetamide (replacing pyrrole with pyridine) has a higher molecular weight (293.33 g/mol) and is expected to exhibit increased polarity and a higher TPSA due to the additional nitrogen atom [2]. Similarly, 2-(benzo[d]isoxazol-3-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide introduces a fused bicyclic system that substantially increases molecular volume, lipophilicity, and π-stacking potential relative to the monocyclic pyrrole substituent [2]. These differences in fundamental physicochemical descriptors translate into distinct solubility, permeability, and off-target binding profiles that preclude direct interchangeability in cell-based assays or in vivo models.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.3; TPSA = 60.1 Ų |
| Comparator Or Baseline | N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(pyridin-3-yl)acetamide (expected TPSA >60.1 Ų); 2-(benzo[d]isoxazol-3-yl) analog (expected XLogP3-AA >1.3, TPSA altered by fused ring system) |
| Quantified Difference | Not precisely quantified due to lack of co-measurement; inferred from structural features (additional N atom in pyridinyl analog → TPSA increase; fused bicyclic system in benzo[d]isoxazolyl analog → logP increase) |
| Conditions | Computed by XLogP3 3.0 and Cactvs 3.4.8.24 (PubChem release 2025.09.15) |
Why This Matters
Lipophilicity and TPSA directly govern passive membrane permeability and aqueous solubility, critical parameters for cell-based assay performance and in vivo pharmacokinetics; compounds with different XLogP/TPSA values will exhibit non-equivalent exposure profiles even if they share the same core scaffold.
- [1] PubChem Compound Summary, CID 91630469. N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-2-(1H-pyrrol-1-yl)acetamide — Computed Properties section. XLogP3-AA = 1.3; TPSA = 60.1 Ų. National Center for Biotechnology Information (2025). View Source
- [2] PubChem search results for structural analogs: N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(pyridin-3-yl)acetamide (MW 293.33) and 2-(benzo[d]isoxazol-3-yl) analog. Identified via similarity search on PubChem CID 91630469. National Center for Biotechnology Information (2025). View Source
